Superior X-ray Crystallographic Resolution of gp10 C-terminal Domain Compared to gp11 and gp12
The C-terminal domain of gp10 has been determined by X-ray crystallography at 1.2 Å resolution, enabling visualization of individual atoms including water molecules and precise side-chain rotamer assignments [1]. In direct comparison, the crystal structure of the gp11 trimer was determined to 2.0 Å resolution, meaning gp10 provides approximately 2.8× higher atomic detail (inverse resolution ratio squared: (2.0/1.2)² ≈ 2.78) . The gp12 receptor-binding domain crystal structure was solved at 1.5 Å resolution for a protease-stable fragment only, not the full-length functional trimer [2]. The full-length gp12 structure in the baseplate has only been observed by cryo-EM at 17 Å resolution [3]. Thus, gp10 provides the highest-resolution, full-context structural information among all T4 baseplate wedge proteins.
| Evidence Dimension | Crystallographic resolution of C-terminal domain / key structural domain |
|---|---|
| Target Compound Data | 1.2 Å (gp10 C-terminal domain, PDB 2FKK, X-ray diffraction, R-factor 0.120, R-free 0.136) |
| Comparator Or Baseline | gp11: 2.0 Å (PDB 1EL6, X-ray diffraction); gp12: 1.5 Å fragment only (protease-stable C-terminal domain); full gp12 in situ: 17 Å (cryo-EM, PDB 2FL9) |
| Quantified Difference | gp10 resolution is 1.67× finer than gp11 (1.2 vs 2.0 Å); approximately 2.8× improvement in atomic detail density; gp10 is the only full-length trimer structure at sub-1.5 Å resolution in this class |
| Conditions | C-terminal domain (residues 395–602) of gp10 expressed in E. coli BL21(DE3); X-ray diffraction data collected at synchrotron source; refined to R-factor 0.120 |
Why This Matters
The 1.2 Å resolution structure enables precise molecular docking, computational modeling, and structure-guided engineering of the baseplate machinery with atomic-level confidence unavailable with lower-resolution gp11 or fragmentary gp12 structures.
- [1] PDBsum entry 2fkk. Crystal structure of the C-terminal domain of bacteriophage T4 gene product 10. Resolution: 1.20 Å. R-factor: 0.120. R-free: 0.136. View Source
- [2] Proteopedia entry. Receptor-binding domain of short tail fibre protein gp12. X-ray crystallography at 1.5 Å resolution of a protease-stable fragment. View Source
- [3] PDB entry 2FL9. Evolution of bacteriophage tails: Structure of T4 gene product 10. Method: Electron Microscopy. Resolution: 17.0 Å. View Source
